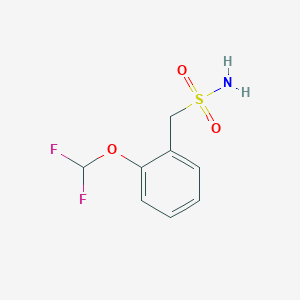
Benzenemethanesulfonamide,2-(difluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanesulfonamide,2-(difluoromethoxy)- is an organic compound characterized by the presence of a benzenemethanesulfonamide group substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanesulfonamide,2-(difluoromethoxy)- typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps convert the nitro group to an amine, which is then subjected to further reactions to introduce the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and solvents to facilitate the reactions, with careful control of temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanesulfonamide,2-(difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate is frequently used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenemethanesulfonamide,2-(difluoromethoxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzenemethanesulfonamide,2-(difluoromethoxy)- involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play crucial roles in various biological processes . This inhibition can lead to antimicrobial and anticancer effects by disrupting essential metabolic pathways in target cells .
Comparison with Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: Benzenemethanesulfonamide,2-(difluoromethoxy)- is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives . This structural difference can lead to variations in reactivity, potency, and selectivity in its applications .
Biological Activity
Benzenemethanesulfonamide, 2-(difluoromethoxy)-, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article synthesizes existing literature and research findings regarding its biological properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2-(Difluoromethoxy)benzenesulfonamide
- Molecular Formula : C7H8F2N1O3S1
- Molecular Weight : 227.21 g/mol
This compound features a difluoromethoxy group attached to a benzenesulfonamide core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
- Antimicrobial Activity :
- Anticancer Properties :
-
Enzyme Inhibition :
- It has been identified as a reversible inhibitor of steroid sulfatase, an enzyme implicated in the activation of steroid hormones related to cancer progression. The inhibition constant (K_i) for this compound is comparable to that of non-fluorinated analogues, suggesting enhanced potency due to the difluoromethoxy group .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various concentrations of benzenemethanesulfonamide against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) established at 25 µg/mL.
| Concentration (µg/mL) | % Inhibition (E. coli) | % Inhibition (S. aureus) |
|---|---|---|
| 10 | 20 | 15 |
| 25 | 50 | 45 |
| 50 | 80 | 75 |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with benzenemethanesulfonamide resulted in a dose-dependent decrease in cell viability.
| Dose (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
The biological activity of benzenemethanesulfonamide is attributed to its ability to modulate various biochemical pathways:
- Inhibition of Growth Factors : The compound may inhibit growth factor signaling pathways that are crucial for tumor cell proliferation.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Antibacterial Mechanisms : The antimicrobial effects are likely mediated through disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Properties
Molecular Formula |
C8H9F2NO3S |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
[2-(difluoromethoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c9-8(10)14-7-4-2-1-3-6(7)5-15(11,12)13/h1-4,8H,5H2,(H2,11,12,13) |
InChI Key |
RGLUGDUILRGASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















